molecular formula C9H8N2O2 B1315308 2,5-Pyrrolidinedione, 1-(4-pyridinyl)-

2,5-Pyrrolidinedione, 1-(4-pyridinyl)-

Cat. No.: B1315308
M. Wt: 176.17 g/mol
InChI Key: OSGSEDRHRLQYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Pyrrolidinedione, 1-(4-pyridinyl)- is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Pyrrolidinedione, 1-(4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrrolidinedione, 1-(4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-pyridin-4-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C9H8N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h3-6H,1-2H2

InChI Key

OSGSEDRHRLQYJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: The mixture of 20 g of succinic anhydride, 19 g of 4-amino-pyridine, and 450 ml of xylene is refluxed for 24 hours with stirring. It is allowed to cool to room temperature and the solids are collected. They are extracted 3 times with 200 ml of methylene chloride at reflux and the combined extracts are evaporated and the residue recrystallized from ethanol, to yield the 1-(4-pyridyl)-pyrrolidin-2,5-dione.
Quantity
20 g
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reactant
Reaction Step One
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19 g
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Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The starting material is prepared as follows: The mixture of 500 g of succinic acid anyhydride, 471 g of 4-amino-pyridine and 5,200 ml of xylene is heated to reflux while stirring and separating the water formed. After 30 minutes 15 ml of methane sulfonic acid are added and refluxing is continued until 5 moles of water are collected, requiring about 4 days. The mixture is cooled to room temperature, the supernatant is decanted off and the suspension combined with 1000 ml of isopropanol. It is stirred for 5 minutes, filtered, the residue washed with 250 ml of isopropanol and dried for 3 days under reduced pressure at room temperature and shortly at 50° , to yield the 1-(4-pyridyl)-pyrrolidin-2, 5-dione melting at 232°-235° .
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
471 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
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Quantity
5 mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The starting material is prepared as follows: The mixture of 500 g of succinic acid anhydride, 471 g of 4-aminopyridine and 5,200 ml of xylene is heated to reflux while stirring and separating the water formed. After 30 minutes 15 ml of methane sulfonic acid are added and refluxing is continued until 5 moles of water are collected, requiring about 4 days. The mixture is cooled to room temperature, the supernatant is decanted off and the suspension combined with 1000 ml of isopropanol. It is stirred for 5 minutes, filtered, the residue washed with 250 ml of isopropanol and dried for 3 days under reduced pressure at room temperature and shortly at 50°, to yield the 1-(4-pyridyl)-pyrrolidin-2,5-dione melting at 232°-235°.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
471 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mol
Type
reactant
Reaction Step Three

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